molecular formula C7H10ClN B2900347 1-(3-chloropropyl)-1H-pyrrole CAS No. 89850-53-3

1-(3-chloropropyl)-1H-pyrrole

Cat. No.: B2900347
CAS No.: 89850-53-3
M. Wt: 143.61
InChI Key: VBNLJZUMBKLGCV-UHFFFAOYSA-N
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Description

1-(3-chloropropyl)-1H-pyrrole is an organic compound characterized by a pyrrole ring substituted with a 3-chloropropyl group. This compound is a colorless liquid at room temperature and is soluble in many organic solvents. It is used in various chemical syntheses and has applications in different fields such as pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 1-(3-chloropropyl)-1H-pyrrole are currently unknown. These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-chloropropyl)-1H-pyrrole can be synthesized through several methods:

    Reaction of Pyrrole with 3-Chloropropanol: This method involves the reaction of pyrrole with 3-chloropropanol in the presence of a base such as sodium hydride or potassium carbonate.

    Reaction of Pyrrole with 3-Chloropropyl Chloride: Another method involves the reaction of pyrrole with 3-chloropropyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using the methods mentioned above. The reactions are carried out in reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloropropyl)-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Bases like sodium hydroxide or potassium carbonate, solvents like ethanol or dimethylformamide, and temperatures ranging from room temperature to reflux conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like acetone or dichloromethane, and temperatures ranging from 0°C to room temperature.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride, solvents like tetrahydrofuran or ethanol, and temperatures ranging from 0°C to room temperature.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrroles with various functional groups replacing the chlorine atom.

    Oxidation: Oxidized pyrrole derivatives such as pyrrole-2,5-diones.

    Reduction: Reduced derivatives like 1-(3-propyl)-1H-pyrrole.

Scientific Research Applications

1-(3-chloropropyl)-1H-pyrrole has several applications in scientific research:

Comparison with Similar Compounds

1-(3-chloropropyl)-1H-pyrrole can be compared with other similar compounds such as:

    1-(3-chloropropyl)-1H-pyrrolidine: This compound has a similar structure but with a saturated pyrrolidine ring instead of a pyrrole ring.

    3-chloropropylamine: This compound has a similar 3-chloropropyl group but with an amine functional group instead of a pyrrole ring.

The uniqueness of this compound lies in its combination of the reactive 3-chloropropyl group with the aromatic pyrrole ring, which provides distinct reactivity and versatility in various chemical reactions and applications.

Properties

IUPAC Name

1-(3-chloropropyl)pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN/c8-4-3-7-9-5-1-2-6-9/h1-2,5-6H,3-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNLJZUMBKLGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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